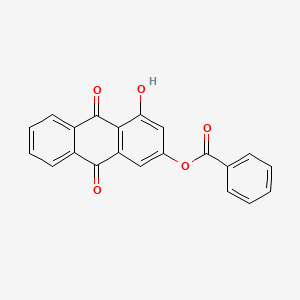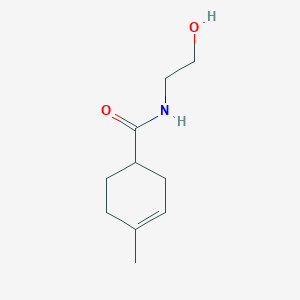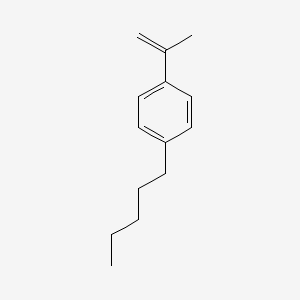
1-Pentyl-4-(prop-1-EN-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-4-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C14H20 It is a derivative of benzene, where the benzene ring is substituted with a pentyl group and a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-4-pentylbenzene and prop-1-en-2-ylmagnesium bromide under Grignard reaction conditions . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Depending on the conditions, products can include pentylbenzoic acid or prop-1-en-2-ylbenzene alcohol.
Reduction: The major product is 1-pentyl-4-(propyl)benzene.
Substitution: Products vary based on the substituent introduced, such as 1-pentyl-4-bromo-benzene.
Applications De Recherche Scientifique
1-Pentyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a bioactive compound.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentyl-4-(prop-1-en-2-yl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its role as a precursor in chemical synthesis or its potential pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)benzene: Similar structure but with a methyl group instead of a pentyl group.
1-tert-Butyl-4-(prop-1-en-2-yl)benzene: Contains a tert-butyl group instead of a pentyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features methoxy groups and a methyl group on the benzene ring.
Uniqueness
1-Pentyl-4-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both a pentyl group and a prop-1-en-2-yl group provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
64451-81-6 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1-pentyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13-8-10-14(11-9-13)12(2)3/h8-11H,2,4-7H2,1,3H3 |
Clé InChI |
SZESLVKGLLKCDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




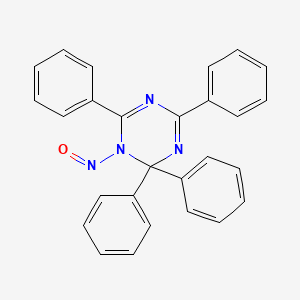
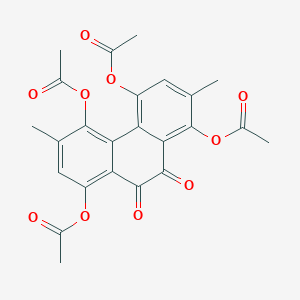
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
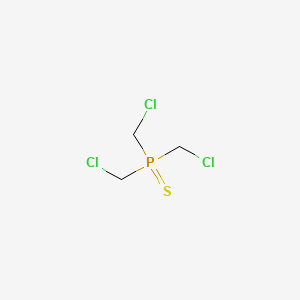
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)


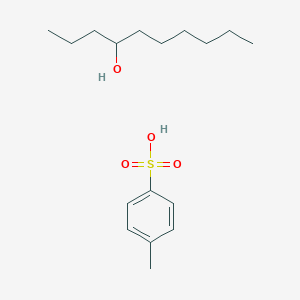
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
